N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 2-methoxyphenyl and a methyl group attached to it.
Mechanism of Action
Target of Action
The primary target of N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial serine/threonine kinases that belong to the CMGC family and play vital roles in regulating cell cycles and transcriptions .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . This inhibition disrupts the normal function of CDK6, leading to changes in cell cycle regulation and transcription processes . The compound’s interaction with CDK6 has been confirmed through molecular docking studies .
Biochemical Pathways
The inhibition of CDK6 by this compound affects the cell cycle and transcription pathways . These pathways are crucial for cell proliferation and growth. By inhibiting CDK6, the compound disrupts these pathways, leading to potential antitumor activities .
Result of Action
The inhibition of CDK6 by this compound leads to antiproliferative activities against certain cancer cells . Specifically, the compound has shown potent antitumor activities against human breast cancer cells and human gastric cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxyaniline with 1-methyl-3,5-diaminopyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs: Compounds with similar structures but different substituents on the pyrazolopyrimidine core.
Pyrido[3,4-d]pyrimidines: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-18-13-9(7-16-18)12(14-8-15-13)17-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPJDLUYBAIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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